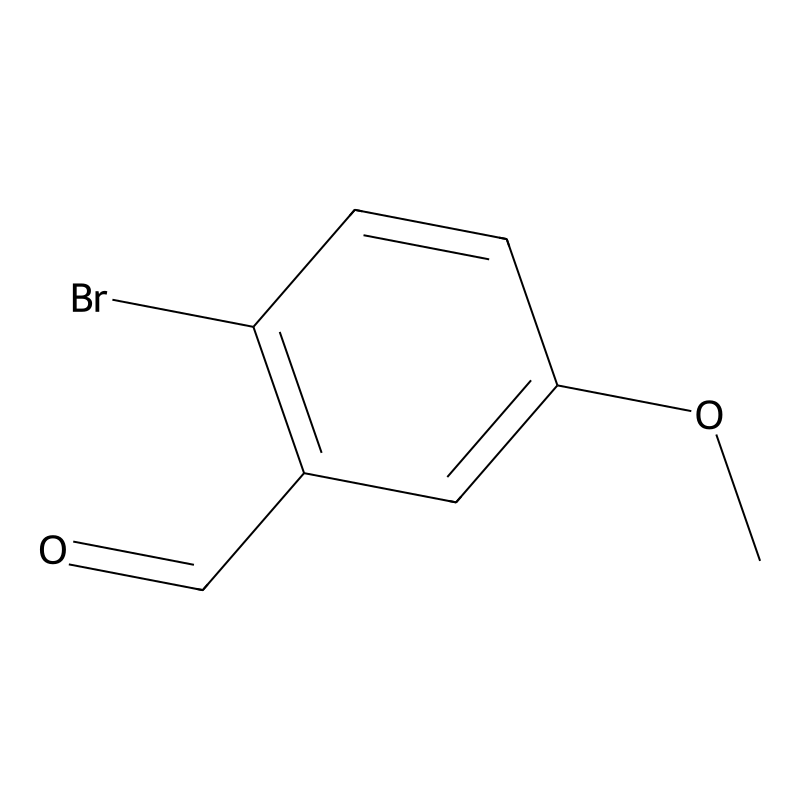

2-Bromo-5-methoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of a reactive aldehyde group (CHO) makes 2-Bromo-5-methoxybenzaldehyde a valuable intermediate for organic synthesis. Researchers might utilize it for:

- Preparation of Schiff bases: These compounds are formed by the condensation of an aldehyde with a primary amine. Schiff bases have various applications in catalysis, coordination chemistry, and material science .

- C-C bond formation reactions: The aldehyde group can participate in various C-C bond forming reactions such as aldol condensation, Wittig reaction, and Heck reaction. These reactions are crucial for building complex organic molecules .

Medicinal Chemistry

The combined presence of a methoxy group (OCH3) and a bromo (Br) substituent on the benzene ring can influence the biological properties of the molecule. Researchers might explore 2-Bromo-5-methoxybenzaldehyde for:

- Development of new drugs: The molecule's structure might serve as a lead compound for designing drugs with specific activities. The methoxy group can enhance solubility and the bromo group can participate in various interactions with biological targets .

- Antimicrobial activity studies: The bromo substituent has been shown to exhibit some antimicrobial properties in other molecules. Researchers might investigate if 2-Bromo-5-methoxybenzaldehyde possesses similar activity .

2-Bromo-5-methoxybenzaldehyde is an organic compound with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol. It is characterized by a bromine atom and a methoxy group attached to a benzaldehyde structure. The compound appears as a white to off-white solid and has a melting point range of 71-76 °C and a predicted boiling point of approximately 284.3 °C . Its InChI key is XNHKTMIWQCNZST-UHFFFAOYSA-N, and it is classified under the CAS number 7507-86-0.

Currently, there is no scientific research readily available on the specific mechanism of action of 2-Bromo-5-methoxybenzaldehyde in biological systems.

As with most aromatic compounds, 2-bromo-5-methoxybenzaldehyde should be handled with care due to potential health hazards. Due to the presence of bromine, it may cause skin and eye irritation. The aldehyde group can also be a lachrymator (tear inducer) upon contact. Specific data on toxicity is lacking and should be treated with caution until more information becomes available [].

- Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Electrophilic Substitution: The aromatic ring allows for electrophilic substitution reactions, such as bromination or nitration, particularly at positions that are ortho or para to the existing substituents.

- Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, forming imines or related compounds.

The biological activity of 2-Bromo-5-methoxybenzaldehyde has been explored in various studies, indicating potential pharmacological properties. Compounds with similar structures often exhibit:

- Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains.

- Anti-inflammatory Properties: Certain analogs have been studied for their ability to reduce inflammation in biological models.

- Antioxidant Activity: The presence of methoxy groups generally enhances antioxidant properties, which may contribute to cellular protection mechanisms.

2-Bromo-5-methoxybenzaldehyde can be synthesized through several methods, including:

- Condensation Reaction: A common method involves the condensation of 2-bromotoluene with methyl ether under alkaline conditions, followed by purification processes to isolate the desired product .

- Regiospecific Substitution: Another approach utilizes regiospecifically substituted precursors, where starting materials like m-anisaldehyde are employed to yield the compound through controlled substitution reactions .

The applications of 2-Bromo-5-methoxybenzaldehyde span various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

- Research Tool: Used in biochemical research for studying enzyme interactions and metabolic pathways due to its structural properties.

- Material Science: Potential applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 2-Bromo-5-methoxybenzaldehyde typically focus on its reactivity with biological systems or other chemical entities. These studies help elucidate its potential as a therapeutic agent or its role in synthetic pathways. For instance:

- Reactivity with Amines: Investigations into how this compound interacts with various amines can reveal insights into its potential as a building block for pharmaceuticals.

- Enzyme Inhibition Studies: Research may include evaluating its effects on specific enzymes, assessing its potential as an inhibitor or modulator.

Several compounds exhibit structural similarities to 2-Bromo-5-methoxybenzaldehyde. Here are notable examples along with their unique characteristics:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-Bromo-4-hydroxy-5-methoxybenzaldehyde | 0.94 | Hydroxy group provides different reactivity |

| 5-(Benzyloxy)-2-bromobenzaldehyde | 0.93 | Benzyloxy group alters solubility and reactivity |

| 2-Bromo-5-isopropoxybenzaldehyde | 0.93 | Isopropoxy group introduces steric hindrance |

| 2-Bromo-4,5-dimethoxybenzaldehyde | 1.00 | Two methoxy groups enhance electron density |

| 6-Bromobenzo[d][1,3]dioxole-5-carbaldehyde | 0.91 | Dioxole ring adds unique electronic properties |

These compounds highlight the versatility and potential applications of derivatives based on the benzaldehyde framework while showcasing how slight modifications can lead to significant changes in chemical behavior and biological activity.

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 2-bromo-5-methoxybenzaldehyde through analysis of both proton (¹H NMR) and carbon-13 (¹³C NMR) spectra. The spectroscopic signatures reveal distinctive patterns characteristic of substituted aromatic aldehydes.

Proton Nuclear Magnetic Resonance Analysis

The ¹H NMR spectrum of 2-bromo-5-methoxybenzaldehyde exhibits five distinct resonance regions corresponding to different proton environments within the molecular framework [1] [2] [3]. The aldehydic proton resonates as a characteristic singlet at 9.85-10.05 ppm, demonstrating the typical deshielding effect of the carbonyl group [4] [5] [2]. This downfield chemical shift is consistent with aromatic aldehydes, where conjugation with the benzene ring stabilizes the aldehyde functionality [2] [6].

The aromatic region displays three distinct proton signals reflecting the substitution pattern of the benzene ring [7] [2]. The proton at position 3 (H-3) appears as a doublet of doublets at 7.35-7.45 ppm, influenced by the ortho-bromine substituent through both inductive and field effects [8] [9]. The H-4 proton resonates as a doublet at 6.95-7.05 ppm, positioned meta to both the bromine and aldehyde substituents, resulting in characteristic coupling patterns [7] [2]. The H-6 proton, ortho to the methoxy group, appears as a doublet at 7.10-7.20 ppm, with chemical shift influenced by the electron-donating methoxy substituent [2] [3].

The methoxy group exhibits its characteristic signature as a sharp singlet at 3.85-3.95 ppm, consistent with typical aromatic methyl ether chemical shifts [7] [2] [3]. This signal integrates for three protons and serves as a diagnostic marker for the methoxy functionality.

Carbon-13 Nuclear Magnetic Resonance Characterization

The ¹³C NMR spectrum provides detailed information about the carbon framework of 2-bromo-5-methoxybenzaldehyde [10] [11] [12]. The aldehydic carbon resonates at 190-195 ppm, falling within the characteristic range for aromatic aldehydes [10] [13] [6]. This chemical shift reflects the electron-withdrawing nature of the carbonyl group and its conjugation with the aromatic system [10] [6].

The aromatic carbon atoms display distinct chemical shifts based on their substitution patterns and electronic environments [10] [12]. The carbon bearing the aldehyde group (C-1) appears at 130-135 ppm, while the bromine-bearing carbon (C-2) resonates at 115-120 ppm [12]. The methoxy-substituted carbon (C-5) exhibits a downfield shift to 155-160 ppm due to the electron-donating effect of the oxygen substituent [10] [14].

The methoxy carbon appears at 55-58 ppm, characteristic of aliphatic carbons attached to oxygen in aromatic ethers [10] [14] [3]. This signal serves as a reliable identifier for the methoxy functional group within the molecular structure.

Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals characteristic vibrational frequencies that provide structural confirmation and functional group identification for 2-bromo-5-methoxybenzaldehyde [15] [16] [6]. The vibrational spectrum exhibits distinct absorption bands corresponding to specific molecular motions within the compound.

Carbonyl Stretching Vibrations

The carbonyl stretching vibration represents the most diagnostic feature in the infrared spectrum, appearing as a strong absorption band at 1700-1705 cm⁻¹ [15] [16] [6]. This frequency is characteristic of aromatic aldehydes, appearing at lower wavenumbers compared to aliphatic aldehydes due to conjugation with the aromatic ring system [16] [6] [17]. The conjugation effect reduces the carbonyl stretching frequency by approximately 25-30 cm⁻¹ relative to saturated aldehydes, which typically absorb near 1730 cm⁻¹ [16] [6] [17].

Carbon-Hydrogen Vibrational Modes

The aldehydic carbon-hydrogen stretching vibration appears as a medium-intensity band at 2750-2850 cm⁻¹, providing definitive evidence for the aldehyde functional group [18] [19] [20]. This characteristic frequency range distinguishes aldehydes from other carbonyl-containing compounds [18] [19]. The aromatic carbon-hydrogen stretching vibrations occur at 3050-3100 cm⁻¹, typical of aromatic compounds [15] [21].

Aromatic Ring Vibrations

The aromatic carbon-carbon stretching vibrations manifest as medium to strong intensity bands at 1580-1600 cm⁻¹ [15] [21]. These frequencies correspond to the characteristic aromatic ring breathing modes and skeletal vibrations. Out-of-plane carbon-hydrogen bending vibrations appear at 750-850 cm⁻¹, providing information about the aromatic substitution pattern [15] [21].

Methoxy and Halogen Vibrations

The methoxy group exhibits characteristic carbon-oxygen stretching vibrations at 1240-1280 cm⁻¹, appearing as a strong absorption band typical of aromatic ethers [15]. The carbon-bromine stretching vibration occurs at 500-700 cm⁻¹ as a medium-intensity band, confirming the presence of the bromine substituent [15].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed fragmentation information for 2-bromo-5-methoxybenzaldehyde, revealing characteristic breakdown pathways that aid in structural confirmation [22] [23] [24]. The electron ionization mass spectrum exhibits distinct fragmentation patterns typical of aromatic aldehydes containing halogen substituents.

Molecular Ion Characteristics

The molecular ion appears at m/z 215/217, displaying the characteristic bromine isotope pattern with an approximately 1:1 ratio reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [22] [23] [25]. This isotopic signature provides immediate confirmation of bromine incorporation within the molecular structure. The molecular ion typically exhibits medium intensity, consistent with aromatic aldehyde stability under electron ionization conditions [23] [25] [26].

Alpha-Cleavage Fragmentation

The spectrum displays a characteristic [M-1]⁺ ion at m/z 214/216, resulting from α-cleavage adjacent to the carbonyl group with loss of the aldehydic hydrogen [24] [26] [27]. This fragmentation pathway is diagnostic for aldehydes and represents a common initial fragmentation route [24] [26]. The resulting acylium ion exhibits enhanced stability due to resonance delocalization [24] [26].

Carbonyl Group Fragmentations

Loss of the formyl radical (CHO- ) generates an [M-29]⁺ fragment at m/z 186/188, representing a significant fragmentation pathway for aromatic aldehydes [24] [26] [27]. This process involves cleavage of the carbon-carbon bond between the aldehydic carbon and the aromatic ring. Additionally, an [M-CHO]⁺ fragment appears at m/z 136, corresponding to loss of the entire carbonyl functionality [26] [28].

Halogen Loss and Aromatic Rearrangements

Bromine radical loss produces an [M-Br]⁺ fragment at m/z 136, representing a common fragmentation pathway for halogenated aromatic compounds [22] [29]. The spectrum exhibits intense peaks at m/z 77, 105, and 108, corresponding to tropylium ion formation and substituted aromatic rearrangement products [26] [30]. These fragments result from complex rearrangement processes typical of aromatic systems under high-energy conditions [26] [28].

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-visible spectroscopy reveals the electronic transition characteristics of 2-bromo-5-methoxybenzaldehyde, providing insight into the molecular orbital structure and conjugation effects [31] [32] [33]. The absorption spectrum exhibits multiple bands corresponding to different electronic transitions within the aromatic aldehyde framework.

Aromatic π→π* Transitions

The spectrum displays intense absorption bands at 240-250 nm and 280-290 nm, corresponding to π→π* transitions within the aromatic system [32] [33] [34]. The shorter wavelength band represents localized aromatic transitions, while the longer wavelength absorption reflects extended conjugation between the benzene ring and the aldehyde carbonyl group [32] [33]. These transitions exhibit high extinction coefficients (>10,000 M⁻¹cm⁻¹), characteristic of allowed electronic transitions [32] [33].

Carbonyl n→π* Transitions

A weaker absorption band appears at 320-330 nm, corresponding to the n→π* transition of the carbonyl group [35] [33]. This transition involves promotion of a non-bonding electron from oxygen to the π* orbital of the carbonyl group and exhibits low extinction coefficient (<1,000 M⁻¹cm⁻¹) due to its symmetry-forbidden nature [35] [33]. The transition shows hypsochromic shifts in polar solvents due to hydrogen bonding interactions with the carbonyl oxygen [33].

Charge Transfer Absorptions

Additional absorption features at 350-380 nm correspond to intramolecular charge transfer transitions between the electron-donating methoxy group and the electron-accepting aldehyde functionality [36] [33]. These transitions exhibit moderate extinction coefficients (1,000-10,000 M⁻¹cm⁻¹) and demonstrate significant solvatochromism, with bathochromic shifts observed in polar solvents [36] [33].

Solvent Effects on Electronic Transitions

The absorption spectrum exhibits solvent-dependent shifts that provide information about ground and excited state polarities [37] [38] [33]. Most transitions show bathochromic shifts with increasing solvent polarity, indicating greater stabilization of excited states compared to ground states [38] [33]. The magnitude of solvatochromic shifts provides insight into the charge distribution changes accompanying electronic excitation [33].

XLogP3

GHS Hazard Statements

H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant